1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid
Overview
Description
1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid is a complex organic compound that combines a piperazine ring with furan and phenylpropyl groups, and is often used in conjunction with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Furan Group: The furan group is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the piperazine ring.
Attachment of the Phenylpropyl Group: The phenylpropyl group is attached through a similar nucleophilic substitution reaction, using a phenylpropyl halide.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The phenylpropyl group can be reduced to form cyclohexylpropyl derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Cyclohexylpropyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is examined for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The furan and phenylpropyl groups contribute to the compound’s binding affinity and specificity, while the piperazine ring provides a scaffold for further functionalization. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-ylmethyl)piperazine: Lacks the phenylpropyl group, resulting in different chemical and biological properties.
4-(3-Phenylpropyl)piperazine:
1-(Furan-2-ylmethyl)-4-(2-phenylethyl)piperazine: Similar structure but with a shorter alkyl chain, affecting its physical and chemical properties.
Uniqueness
1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid is unique due to the combination of the furan and phenylpropyl groups, which confer distinct chemical reactivity and potential biological activity. The presence of oxalic acid further enhances its solubility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.C2H2O4/c1-2-6-17(7-3-1)8-4-10-19-11-13-20(14-12-19)16-18-9-5-15-21-18;3-1(4)2(5)6/h1-3,5-7,9,15H,4,8,10-14,16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWHKWKTALCFKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=CO3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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